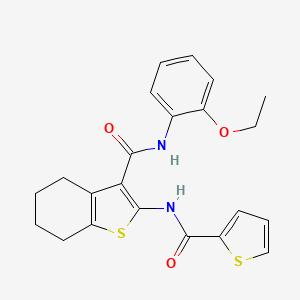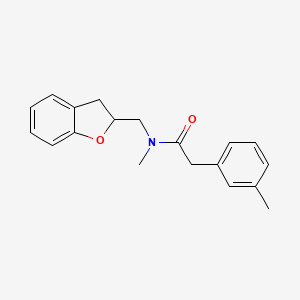![molecular formula C20H30N2O3 B6032000 4-[2-Oxo-2-(3-propanoylpiperidin-1-yl)ethyl]-4-azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B6032000.png)
4-[2-Oxo-2-(3-propanoylpiperidin-1-yl)ethyl]-4-azatricyclo[4.3.1.13,8]undecan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-Oxo-2-(3-propanoylpiperidin-1-yl)ethyl]-4-azatricyclo[43113,8]undecan-5-one is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Oxo-2-(3-propanoylpiperidin-1-yl)ethyl]-4-azatricyclo[4.3.1.13,8]undecan-5-one typically involves a multi-step process. The starting materials are often commercially available or can be synthesized through known methods. The key steps in the synthesis include:
Formation of the Piperidinyl Moiety: This involves the reaction of a suitable piperidine derivative with a propanoyl chloride under basic conditions to form the 3-propanoylpiperidin-1-yl intermediate.
Cyclization: The intermediate is then subjected to cyclization reactions to form the azatricyclo[4.3.1.13,8]undecan core. This step often requires the use of strong acids or bases and elevated temperatures.
Oxidation: The final step involves the oxidation of the intermediate to introduce the oxo group at the 2-position, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-Oxo-2-(3-propanoylpiperidin-1-yl)ethyl]-4-azatricyclo[4.3.1.13,8]undecan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-[2-Oxo-2-(3-propanoylpiperidin-1-yl)ethyl]-4-azatricyclo[4.3.1.13,8]undecan-5-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.
Materials Science: Its complex structure and functional groups make it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.
Mécanisme D'action
The mechanism of action of 4-[2-Oxo-2-(3-propanoylpiperidin-1-yl)ethyl]-4-azatricyclo[4.3.1.13,8]undecan-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[2-Oxo-2-(3-propanoylpiperidin-1-yl)ethyl]-4-azatricyclo[4.3.1.13,8]undecan-5-one: shares similarities with other piperidine and azatricyclo compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
4-[2-oxo-2-(3-propanoylpiperidin-1-yl)ethyl]-4-azatricyclo[4.3.1.13,8]undecan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-2-18(23)15-4-3-5-21(11-15)19(24)12-22-17-9-13-6-14(10-17)8-16(7-13)20(22)25/h13-17H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLMTRZUDBFULP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCN(C1)C(=O)CN2C3CC4CC(C3)CC(C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6031921.png)

![1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-BENZYLACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE](/img/structure/B6031936.png)
![4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-benzyl-3,6-dihydro-2H-pyridine;hydrochloride](/img/structure/B6031941.png)

![4-fluoro-N-[[1-[3-(pyrazol-1-ylmethyl)benzoyl]piperidin-3-yl]methyl]benzamide](/img/structure/B6031945.png)

![1-[(2-Fluorophenyl)methyl]-5-(4-quinazolin-4-ylpiperazine-1-carbonyl)piperidin-2-one](/img/structure/B6031960.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methylacetamide](/img/structure/B6031961.png)
![N-(3-methoxypropyl)-5-(2-pyridin-2-ylpiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine](/img/structure/B6031962.png)
![4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B6031973.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B6031979.png)
![1-benzyl-N-[3-(4-ethoxyphenyl)propyl]piperidine-4-carboxamide](/img/structure/B6031989.png)
